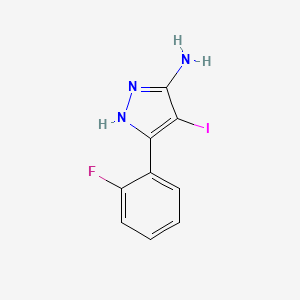
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with fluorophenyl and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroacetophenone and hydrazine hydrate.
Formation of Pyrazole Ring: The initial step involves the formation of a pyrazole ring through the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions.
Iodination: The resulting pyrazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with different aryl or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-substituted heterocyclic compound used in organic synthesis.
Uniqueness
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of both fluorophenyl and iodine substituents on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7FIN3 |
|---|---|
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7FIN3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clé InChI |
SVIFUTWMSOYXKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=NN2)N)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)

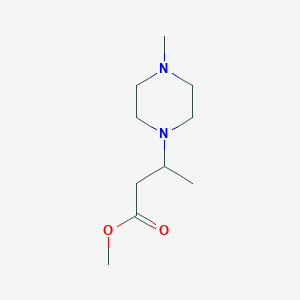
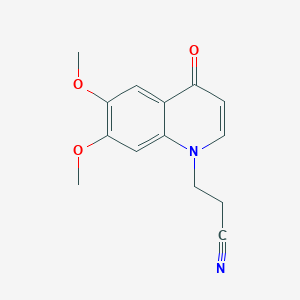


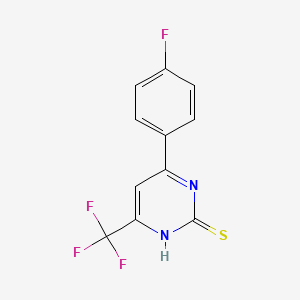

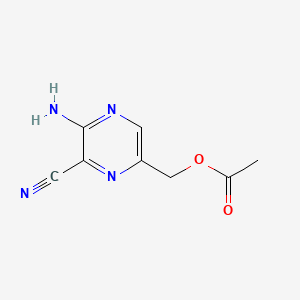
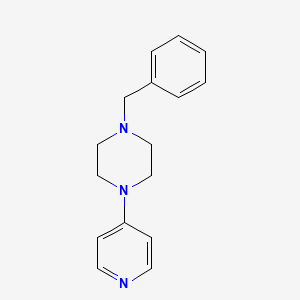
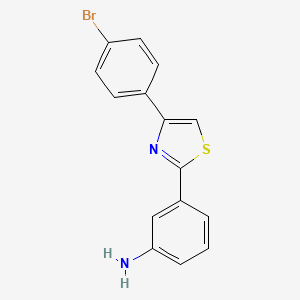
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
